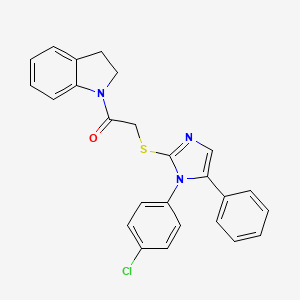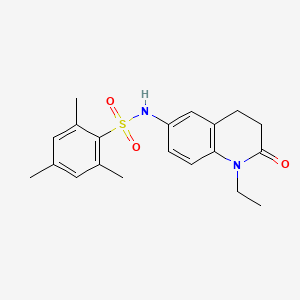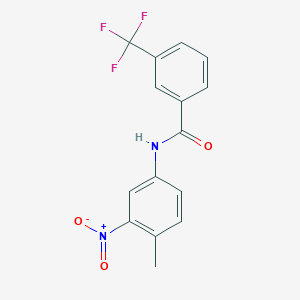
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide
Übersicht
Beschreibung
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide, also known as 4-MNTB, is an organic compound used in scientific research. It is an aromatic nitro compound with a trifluoromethyl substituent. 4-MNTB has been used extensively in many scientific applications, including organic synthesis, chemical biology, and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide and its derivatives have been extensively studied for their synthesis methods and characterization. Buzarevski et al. (2014) reported the synthesis of a related compound, N-{[(4-nitrophenyl)amino]methyl}benzamide, using aqueous media, characterized through various spectroscopic techniques (Buzarevski, Mikhova, & Popovski, 2014). Another study by Lee & Kim (2002) involved the synthesis of poly(arylene ether amide)s containing trifluoromethyl groups, showcasing the versatility of such compounds in polymer formation, significantly impacting material sciences (Lee & Kim, 2002).
Molecular and Structural Analysis
The structural and molecular analysis of benzamide derivatives has been a subject of interest due to their potential applications. Saeed, Hussain, & Flörke (2008) provided insights into the crystal structure of a related compound, 2-Nitro-N-(4-nitrophenyl)benzamide, revealing detailed molecular interactions and structural stability (Saeed, Hussain, & Flörke, 2008).
Biomedical Applications
Although the direct mention of N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide in biomedical contexts wasn't found, related compounds have shown significant potential. Thakal, Singh, & Singh (2020) evaluated N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives for their antidiabetic and antimicrobial properties, highlighting the pharmaceutical relevance of benzamide derivatives (Thakal, Singh, & Singh, 2020). Khatiwora et al. (2013) explored metal complexes of novel benzamides, assessing their structural features and antibacterial activity, further indicating the significance of benzamide derivatives in drug development (Khatiwora et al., 2013).
Sensing and Detection Applications
The ability of benzamide derivatives to function as chemosensors was highlighted by Sun, Wang, & Guo (2009), who developed N-nitrophenyl benzamide derivatives for the selective detection of cyanide in aqueous environments, signifying the application of these compounds in environmental monitoring (Sun, Wang, & Guo, 2009).
Eigenschaften
IUPAC Name |
N-(4-methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c1-9-5-6-12(8-13(9)20(22)23)19-14(21)10-3-2-4-11(7-10)15(16,17)18/h2-8H,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVNSIAUXRLDHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Methyl-3-nitrophenyl)-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2380409.png)

![ethyl [5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetate](/img/structure/B2380411.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
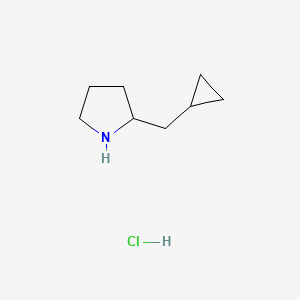
![N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]adamantane-1-carboxamide](/img/structure/B2380418.png)

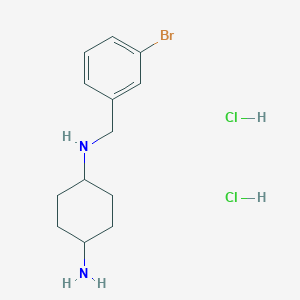
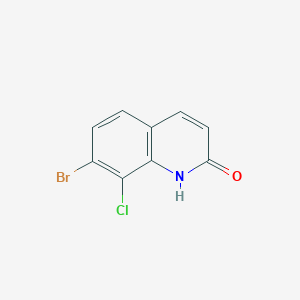
![5-[(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2380424.png)
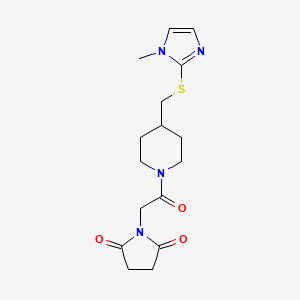
![(2,2-Difluoroethyl)[(1-methyl-1H-imidazol-5-YL)methyl]amine](/img/structure/B2380427.png)
